molecular formula C7H9NOS B14695350 Benzenesulfinamide, N-methyl-, (R)- CAS No. 33993-55-4

Benzenesulfinamide, N-methyl-, (R)-

Cat. No.: B14695350
CAS No.: 33993-55-4
M. Wt: 155.22 g/mol
InChI Key: BNRSRAAQDITUDU-SNVBAGLBSA-N
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Description

Benzenesulfinamide, N-methyl-, ®- is a chiral sulfonamide compound that has garnered attention in various fields of scientific research due to its unique chemical properties and potential applications. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, with an N-methyl substituent and a specific ®-configuration, indicating its chirality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfinamide, N-methyl-, ®- typically involves the reaction of benzenesulfonyl chloride with N-methylamine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of Benzenesulfinamide, N-methyl-, ®- follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfinamide, N-methyl-, ®- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenesulfinamide, N-methyl-, ®- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase enzymes.

    Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of Benzenesulfinamide, N-methyl-, ®- involves its interaction with specific molecular targets, such as enzymes. For example, as a carbonic anhydrase inhibitor, the compound binds to the active site of the enzyme, blocking its activity and leading to a decrease in the production of bicarbonate ions. This inhibition can affect various physiological processes, including pH regulation and fluid balance .

Comparison with Similar Compounds

Benzenesulfinamide, N-methyl-, ®- can be compared with other sulfonamide compounds, such as:

    Benzenesulfonamide: Lacks the N-methyl substituent and chirality, resulting in different chemical properties and biological activities.

    N-methylbenzenesulfonamide:

    Sulfanilamide: A well-known sulfonamide antibiotic with a different substitution pattern on the benzene ring.

Properties

CAS No.

33993-55-4

Molecular Formula

C7H9NOS

Molecular Weight

155.22 g/mol

IUPAC Name

(R)-N-methylbenzenesulfinamide

InChI

InChI=1S/C7H9NOS/c1-8-10(9)7-5-3-2-4-6-7/h2-6,8H,1H3/t10-/m1/s1

InChI Key

BNRSRAAQDITUDU-SNVBAGLBSA-N

Isomeric SMILES

CN[S@](=O)C1=CC=CC=C1

Canonical SMILES

CNS(=O)C1=CC=CC=C1

Origin of Product

United States

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